molecular formula C₁₅H₂₀N₆O₆ B1147636 N-[(Dimethylamino)methylene]-2',3'-O-(methoxymethylene)guanosine CAS No. 1315092-28-4

N-[(Dimethylamino)methylene]-2',3'-O-(methoxymethylene)guanosine

Cat. No. B1147636
M. Wt: 380.36
InChI Key:
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Description

“N-[(Dimethylamino)methylene]-2’,3’-O-(methoxymethylene)guanosine” is a chemical compound with the molecular formula C15H20N6O6 . It is an intermediate in the synthesis of Adenosine 5’-Triphosphate Disodium Salt, a multifunctional nucleoside triphosphate used in cells as a coenzyme of intracellular energy transfer .


Molecular Structure Analysis

The molecular structure of “N-[(Dimethylamino)methylene]-2’,3’-O-(methoxymethylene)guanosine” is complex. It includes a purine ring (guanosine part) and a methoxymethylene group attached to the 2’,3’-O position . The compound also contains a dimethylamino group attached via a methylene bridge .


Physical And Chemical Properties Analysis

“N-[(Dimethylamino)methylene]-2’,3’-O-(methoxymethylene)guanosine” appears as a brown solid . It has a molecular weight of 380.36 . The compound is soluble in acetonitrile, chloroform, and ethyl acetate .

Future Directions

The future directions of “N-[(Dimethylamino)methylene]-2’,3’-O-(methoxymethylene)guanosine” could involve its use in the synthesis of other nucleoside triphosphates or its potential applications in proteomics research .

properties

IUPAC Name

N'-[9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-methoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O6/c1-20(2)5-17-14-18-11-8(12(23)19-14)16-6-21(11)13-10-9(7(4-22)25-13)26-15(24-3)27-10/h5-7,9-10,13,15,22H,4H2,1-3H3,(H,18,19,23)/b17-5+/t7-,9-,10-,13-,15?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVMYWXLRXJXGX-AZZDHGEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3C4C(C(O3)CO)OC(O4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H]4[C@@H]([C@H](O3)CO)OC(O4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(Dimethylamino)methylene]-2',3'-O-(methoxymethylene)guanosine

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